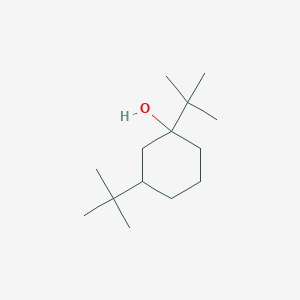
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H28O. It is a derivative of cyclohexanol, where two hydrogen atoms are replaced by tert-butyl groups at the 1 and 3 positions. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of phenol to cyclohexanol, followed by alkylation with tert-butyl chloride. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-
- Cyclohexane, 1,3-bis(1,1-dimethylethyl)-
- Cyclohexanol, 2-(1,1-dimethylethyl)-
Uniqueness
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is unique due to the specific positioning of the tert-butyl groups, which significantly influences its chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
83697-11-4 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1,3-ditert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-12(2,3)11-8-7-9-14(15,10-11)13(4,5)6/h11,15H,7-10H2,1-6H3 |
InChI Key |
ILERTBUHIAXJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC(C1)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















